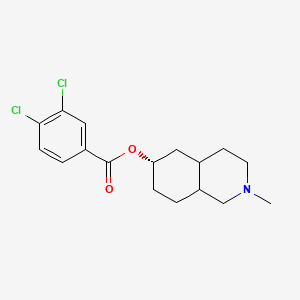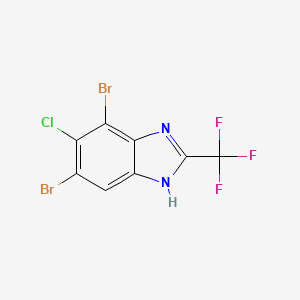
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen atoms and a trifluoromethyl group, which impart distinct chemical and biological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- typically involves the halogenation of a benzimidazole precursor. One common method includes the bromination of benzimidazole at the 4 and 6 positions, followed by chlorination at the 5 position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium carbonate are often used in these processes .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and polymers
Mecanismo De Acción
The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- Benzimidazole, 5,6-dibromo-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-
Comparison: Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is unique due to the presence of both chlorine and bromine atoms along with a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms increases its lipophilicity and ability to penetrate biological membranes, making it a more potent compound in various applications .
Propiedades
Número CAS |
53615-23-9 |
|---|---|
Fórmula molecular |
C8H2Br2ClF3N2 |
Peso molecular |
378.37 g/mol |
Nombre IUPAC |
4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
Clave InChI |
POIOLNAIRDCQKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


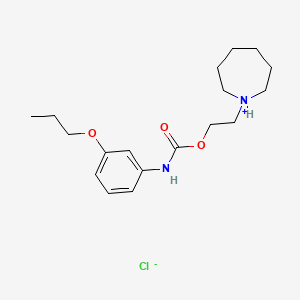
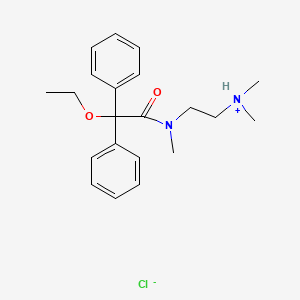
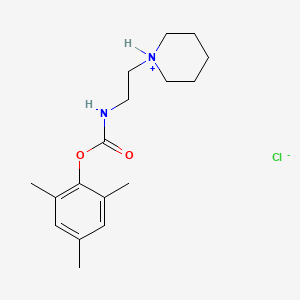
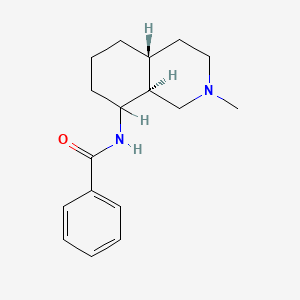
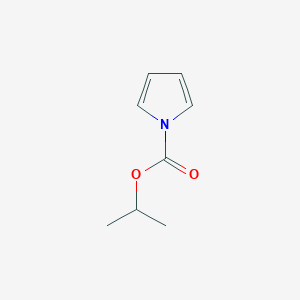
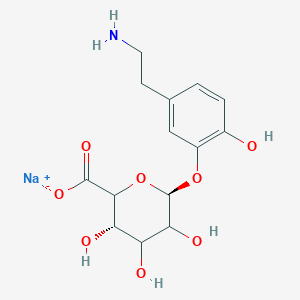
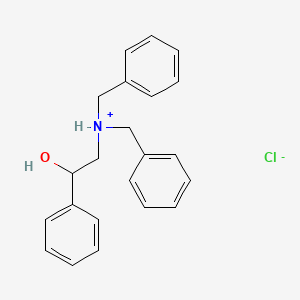
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
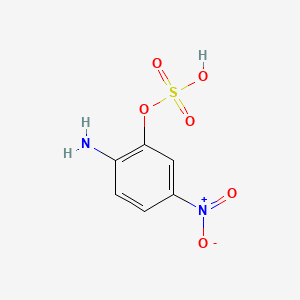

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

